molecular formula C19H22N2O2 B14432167 4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde CAS No. 78575-81-2

4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde

Cat. No.: B14432167
CAS No.: 78575-81-2
M. Wt: 310.4 g/mol
InChI Key: YULNPQCACNKLQS-UHFFFAOYSA-N
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Description

4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is an organic compound with the molecular formula C19H22N2O2. This compound features two benzaldehyde groups connected by a propane-1,3-diylbis(methylazanediyl) linker. It is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde typically involves the reaction of 4-formylbenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzoic acid.

    Reduction: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzyl alcohol.

    Substitution: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dinitrobenzaldehyde (in the case of nitration).

Scientific Research Applications

4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde groups. These interactions can lead to the formation of Schiff bases with amines, which are important in many biochemical processes. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    4,4’-[Propane-1,3-diylbis(oxy)]dibenzaldehyde: Similar structure but with oxygen atoms instead of nitrogen atoms in the linker.

    4,4’-[Propane-1,3-diylbis(ethylazanediyl)]dibenzaldehyde: Similar structure but with ethyl groups instead of methyl groups in the linker.

Uniqueness

4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is unique due to the presence of nitrogen atoms in its linker, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and physical properties compared to its oxygen-containing analogs .

Properties

CAS No.

78575-81-2

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-[3-(4-formyl-N-methylanilino)propyl-methylamino]benzaldehyde

InChI

InChI=1S/C19H22N2O2/c1-20(18-8-4-16(14-22)5-9-18)12-3-13-21(2)19-10-6-17(15-23)7-11-19/h4-11,14-15H,3,12-13H2,1-2H3

InChI Key

YULNPQCACNKLQS-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN(C)C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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